Cas no 74798-86-0 (4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one)

4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one
- 4-Hydroxy-7-methoxy-1-methyl-2(1H)-quinolinone #
- 74798-86-0
- Quinolin-2(1H)-one, 4-hydroxy-7-methoxy-1-methyl-
- YOWLBXQSEJRZNE-UHFFFAOYSA-N
- SB69891
- SCHEMBL8184169
- 2(1H)-Quinolinone, 4-hydroxy-7-methoxy-1-methyl-
-
- MDL: MFCD00205129
- インチ: InChI=1S/C11H11NO3/c1-12-9-5-7(15-2)3-4-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3
- InChIKey: YOWLBXQSEJRZNE-UHFFFAOYSA-N
- ほほえんだ: CN1C2=C(C=CC(=C2)OC)C(=CC1=O)O
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143365-1g |
4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one |
74798-86-0 | 95% | 1g |
$720 | 2021-08-05 | |
Alichem | A189005059-1g |
4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one |
74798-86-0 | 95% | 1g |
$607.60 | 2023-09-01 | |
Chemenu | CM143365-1g |
4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one |
74798-86-0 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741930-1g |
4-Hydroxy-7-methoxy-1-methylquinolin-2(1h)-one |
74798-86-0 | 98% | 1g |
¥6076.00 | 2024-07-28 |
4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-oneに関する追加情報
4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one: A Comprehensive Overview
4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one, also known by its CAS number CAS No. 74798-86-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of applications. The structure of 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one features a quinoline skeleton with hydroxyl, methoxy, and methyl substituents, which contribute to its unique chemical properties and biological activities.
The synthesis of 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, paving the way for its use in chiral drug development. Moreover, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining product purity, making this compound more accessible for large-scale applications.
In terms of biological activity, 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one has demonstrated promising properties in several therapeutic areas. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant effects, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, recent research has highlighted its ability to modulate key signaling pathways involved in cancer progression, suggesting its potential as an anticancer agent.
The structural versatility of 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one also extends to its applications in materials science. Its aromaticity and functional groups make it an ideal building block for constructing advanced materials such as organic semiconductors and coordination polymers. For instance, researchers have successfully incorporated this compound into polymer frameworks to enhance their electronic properties, opening new avenues for its use in flexible electronics and optoelectronic devices.
From a pharmacokinetic standpoint, the bioavailability and metabolic profile of 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one have been thoroughly investigated. Studies indicate that this compound exhibits favorable absorption characteristics in vivo, with its methoxy group playing a critical role in modulating its pharmacokinetic properties. Furthermore, recent findings suggest that it undergoes minimal hepatic metabolism, reducing the risk of adverse drug interactions and enhancing its suitability for chronic therapeutic use.
In conclusion, 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one, with its unique chemical structure and diverse biological activities, represents a valuable asset in contemporary scientific research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its significance as a versatile chemical entity. As ongoing research continues to unravel its full potential, this compound is poised to make substantial contributions to both academic and industrial advancements.
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